Ethyl 3-bromobutyrate molecular formula and weight
Ethyl 3-bromobutyrate molecular formula and weight
An In-depth Technical Guide to Ethyl 3-bromobutyrate: Synthesis, Applications, and Core Principles for Drug Development
Introduction
Ethyl 3-bromobutyrate, systematically known as ethyl 3-bromobutanoate, is a halogenated ester of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. As a bifunctional molecule, it incorporates both an electrophilic carbon center attached to the bromine atom and an ester moiety, making it a versatile building block for introducing the 1-ethoxycarbonyl-2-propyl fragment into a variety of molecular scaffolds. Its utility is particularly pronounced in the synthesis of complex pharmaceutical intermediates and agrochemicals where precise stereochemical control and functional group tolerance are paramount. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and safe handling, with a focus on its practical application for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The fundamental properties of Ethyl 3-bromobutyrate are summarized below. These data are critical for experimental design, reaction monitoring, and product characterization.
| Property | Value |
| Molecular Formula | C₆H₁₁BrO₂[1][2] |
| Molecular Weight | 195.05 g/mol [1][2][3] |
| IUPAC Name | ethyl 3-bromobutanoate[2] |
| CAS Number | 7425-49-2[1][2] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 80-82 °C / 10 mmHg |
| Density | ~1.36 g/mL at 25 °C |
Spectroscopic Characterization
Confirmation of the structure and purity of Ethyl 3-bromobutyrate is typically achieved through a combination of spectroscopic methods. Reference spectra are available in public databases, providing a benchmark for synthesized materials.[4]
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¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), a doublet for the methyl group adjacent to the bromine-bearing carbon, a multiplet for the methine proton (CH-Br), and a doublet of doublets for the diastereotopic methylene protons (CH₂).
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¹³C NMR: The carbon spectrum will display distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, and the three carbons of the butyrate backbone.
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Mass Spectrometry (MS): Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.[2]
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester group.
Synthesis and Purification
A common and reliable method for synthesizing Ethyl 3-bromobutyrate is the acid-catalyzed esterification of 3-bromobutyric acid with ethanol. This method, known as Fischer esterification, is a robust and scalable process.
Expert Rationale for Experimental Choices
The reaction is an equilibrium process. To drive the reaction towards the product (the ester), Le Châtelier's principle is applied. This is achieved by either using a large excess of one reactant (typically the more economical one, ethanol) or by removing the water formed during the reaction, for instance, with a Dean-Stark apparatus. The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is crucial. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
Detailed Experimental Protocol
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobutyric acid (1.0 eq).
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Reagent Addition: Add a significant excess of absolute ethanol (5-10 eq) to serve as both the reactant and the solvent.
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Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total reaction volume).
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Reaction Execution: Heat the mixture to reflux and maintain the temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting carboxylic acid.
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Workup and Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is critical to neutralize the acidic catalyst and any unreacted 3-bromobutyric acid.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x volumes). Combine the organic layers.
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Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product is purified by vacuum distillation to yield pure Ethyl 3-bromobutyrate.
The following diagram illustrates the general workflow for this synthesis.
Applications in Research and Drug Development
Ethyl 3-bromobutyrate is a valuable intermediate due to its ability to act as an alkylating agent. The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a fundamental strategy in molecular construction.
Role as a Versatile Building Block
In drug development, this reagent is used to introduce specific side chains that can modulate a drug candidate's pharmacological properties, such as binding affinity, selectivity, or metabolic stability. Its utility is prominent in the synthesis of pharmaceuticals and agrochemicals. For instance, related bromobutyrate esters are key intermediates in the production of anticonvulsants, anti-inflammatory agents, and herbicides.[5][6]
The general reactivity is illustrated in the scheme below, where a generic nucleophile (Nu⁻) displaces the bromide ion in an Sₙ2 reaction.
Safety, Handling, and Storage
As with any reactive chemical, proper handling of Ethyl 3-bromobutyrate is essential for laboratory safety. It is classified as a hazardous substance and requires stringent safety protocols.
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Hazards: The compound is often listed as a corrosive substance that can cause severe skin burns and eye damage.[7][8] It is also a lachrymator, meaning it can irritate the eyes and cause tearing.[8] Vapors may be harmful if inhaled.
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Handling: All manipulations should be performed inside a certified chemical fume hood.[7] Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn at all times.[9][10] Use spark-proof tools and work away from sources of ignition, as it may be flammable.[7]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
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First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][10] If inhaled, move the individual to fresh air.[9]
References
- 1. chemscene.com [chemscene.com]
- 2. Butanoic acid, 3-bromo-, ethyl ester | C6H11BrO2 | CID 95424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7425-49-2 CAS MSDS (ETHYL 3-BROMOBUTYRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
